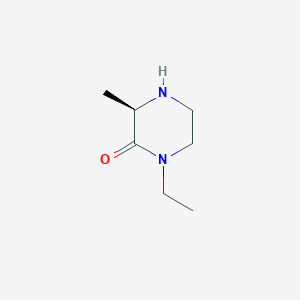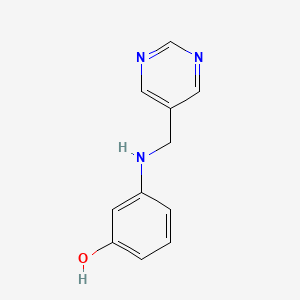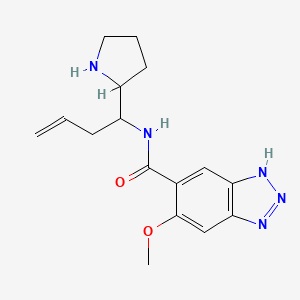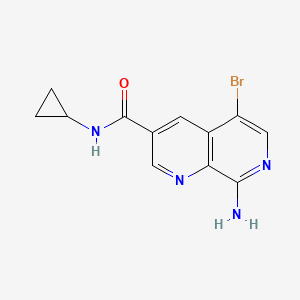![molecular formula C12H15NO2S B13901787 Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyrrole core with an ethyl ester group at the 2-position and an isopropyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the thieno[3,2-b]pyrrole core . Another approach involves the use of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid as a starting material, which is then reacted with ethanol to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and esterification reactions can be applied on a larger scale using appropriate reactors and purification techniques.
化学反応の分析
Types of Reactions
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides or esters with different alkyl or aryl groups.
科学的研究の応用
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which play a role in gene regulation and cancer progression . The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Known for its applications in medicinal chemistry.
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong activity against hepatitis C virus and other viral infections.
Uniqueness
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the 6-position and the ethyl ester at the 2-position can enhance its interactions with biological targets and improve its pharmacokinetic properties.
特性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC名 |
ethyl 6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15NO2S/c1-4-15-12(14)10-5-9-11(16-10)8(6-13-9)7(2)3/h5-7,13H,4H2,1-3H3 |
InChIキー |
ZQRKSVOETUXMQT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CN2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)


![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)



![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)

